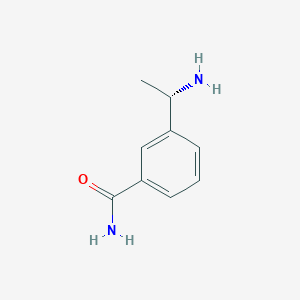
(S)-3-(1-aminoethyl)benzamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-(1-aminoethyl)benzamide hydrochloride is a chiral compound with a benzamide structure. It is characterized by the presence of an aminoethyl group attached to the benzamide moiety. This compound is of interest in various fields due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-aminoethyl)benzamide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the benzamide core.
Chiral Aminoethyl Group Introduction: The chiral aminoethyl group is introduced through a series of reactions, often involving chiral catalysts or chiral starting materials to ensure the desired stereochemistry.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch or Continuous Flow Reactors: To control reaction conditions precisely.
Purification Techniques: Such as crystallization or chromatography to obtain the pure hydrochloride salt.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-(1-aminoethyl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Oximes, nitriles.
Reduction: Primary or secondary amines.
Substitution: Halogenated or nitro-substituted benzamides.
Wissenschaftliche Forschungsanwendungen
(S)-3-(1-aminoethyl)benzamide hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of (S)-3-(1-aminoethyl)benzamide hydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-3-(1-aminoethyl)benzamide hydrochloride: The enantiomer of the compound with different stereochemistry.
N-methylbenzamide: A structurally similar compound with a methyl group instead of an aminoethyl group.
Benzamide: The parent compound without the aminoethyl substitution.
Uniqueness
(S)-3-(1-aminoethyl)benzamide hydrochloride is unique due to its chiral nature and the presence of the aminoethyl group, which imparts specific biological activities and chemical reactivity. This makes it a valuable compound in the synthesis of chiral drugs and in studies of stereochemistry.
Eigenschaften
Molekularformel |
C9H12N2O |
|---|---|
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
3-[(1S)-1-aminoethyl]benzamide |
InChI |
InChI=1S/C9H12N2O/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-6H,10H2,1H3,(H2,11,12)/t6-/m0/s1 |
InChI-Schlüssel |
PJYWNTXHGXEKSG-LURJTMIESA-N |
Isomerische SMILES |
C[C@@H](C1=CC(=CC=C1)C(=O)N)N |
Kanonische SMILES |
CC(C1=CC(=CC=C1)C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1h-Pyrano[3,4-d]pyrimidine](/img/structure/B13111894.png)
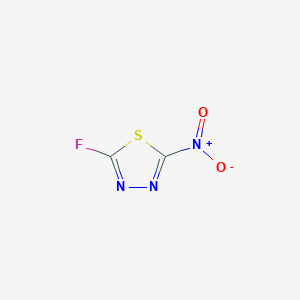
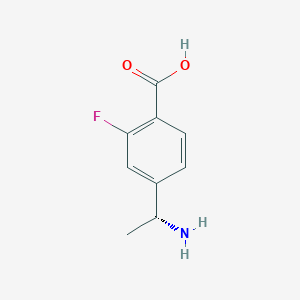
![3,8-Dimethyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-ol](/img/structure/B13111912.png)


![Tert-Butyl 7-((6-Hydroxyhexyl)Carbamoyl)-1,2-Dihydropyrrolo[3,2-E]Indole-3(6H)-Carboxylate](/img/structure/B13111937.png)

![3,7-bis[3,5-bis(trifluoromethyl)phenyl]-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13111959.png)

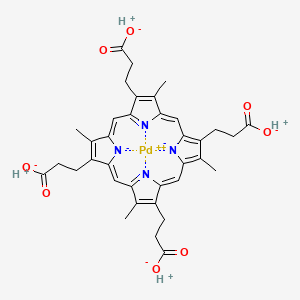
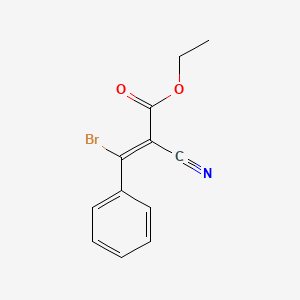
![(3E)-1-(2-butyloctyl)-3-[1-(2-butyloctyl)-2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-3-ylidene]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one](/img/structure/B13111979.png)
